molecular formula C20H29NO5 B3034764 Consiculine CAS No. 219829-73-9

Consiculine

Cat. No. B3034764
M. Wt: 363.4 g/mol
InChI Key: YNZLEIVXMIJPPH-JETMDNNTSA-N
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Description

Developmental Expression and Biochemical Analysis of Conulin

Conulin is a protein that has been identified in the grasshopper embryo, with a specific pattern of expression and biochemical properties. It is expressed by a subset of neurons and is recognized by the monoclonal antibody 7D2 as a protein with a molecular weight of approximately 190,000. This protein is found in both soluble and membrane-bound fractions of embryonic proteins, and its membrane association can be disrupted by alkaline pH and high ionic strength. Initially, Conulin is stored in vesicles within the cell bodies and axons of neurons and later is found on the cell surface within the central nervous system neuropil. Its presence on growth cones is only after the axonal scaffold has been outlined by pioneer neurons. The protein is secreted and remains transiently associated with the growth cone plasma membrane, suggesting a role in axon guidance through selective fasciculation within the ganglionic neuropil .

Tropane Alkaloids and Consiculine

Consiculine is a tropane alkaloid discovered in the roots of Convolvulus siculus and C. sabatius ssp. mauritanicus. It is one of the two new tropan-3α-ol esters identified, with the other being consabatine. The unique aspect of consiculine is its acyl moiety, which is derived from consiculic acid, characterized as 1β,2α-dihydroxy-5-prenyl-cyclohex-5-en-4-one carboxylic acid. The acyl residues of consiculine and its structural relation to consabatine and the known base merresectine B suggest a distinctive biosynthetic pathway for these compounds. The presence of a prenyl group and the specific configuration of the cyclohexenone ring in consiculic acid indicate a unique type of acyl moiety that could have implications for the biological activity of consiculine .

Synthesis Analysis

The synthesis of consiculine has not been explicitly detailed in the provided papers. However, given that it is a tropane alkaloid with a unique acyl moiety, the synthesis would likely involve the esterification of tropan-3α-ol with consiculic acid. The process would require the formation of the cyclohexenone ring and the introduction of the prenyl group, followed by the hydroxylation at specific positions to achieve the correct stereochemistry. The synthesis would be a complex multi-step process, potentially involving enzymatic steps or biomimetic conditions to replicate the natural biosynthetic pathway .

Molecular Structure Analysis

The molecular structure of consiculine includes a tropane skeleton esterified with consiculic acid. The tropane skeleton is a bicyclic structure composed of a seven-membered ring bound to a five-membered ring. The consiculic acid moiety adds complexity to the molecule with a cyclohexenone ring that is prenylated and hydroxylated. The specific stereochemistry of the hydroxyl groups and the prenyl group is crucial for the biological activity of consiculine. The molecular structure analysis would focus on the stereochemical arrangement of these groups and the conformational stability of the tropane ring system .

Chemical Reactions Analysis

The chemical reactivity of consiculine would be influenced by the functional groups present in its structure. The ester linkage between the tropane skeleton and the acyl moiety could be susceptible to hydrolysis under acidic or basic conditions. The prenyl group could undergo electrophilic addition reactions, and the double bond in the cyclohexenone ring could participate in various cycloaddition reactions. The hydroxyl groups could be involved in the formation of hydrogen bonds, which could affect the solubility and interaction of consiculine with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of consiculine would be determined by its molecular structure. The presence of hydroxyl groups would contribute to its polarity and potential hydrogen bonding capability, affecting its solubility in water and organic solvents. The prenyl group would add lipophilicity to the molecule, which could influence its ability to cross biological membranes. The molecular weight, boiling point, melting point, and specific rotation would be key physical properties to consider. The chemical stability of consiculine would depend on the susceptibility of its ester linkage and other functional groups to hydrolysis, oxidation, and other chemical transformations .

Scientific Research Applications

Tropane Alkaloids and Consiculine

Research has identified unique tropane alkaloids, including consiculine, in Convolvulus species. These alkaloids are characterized by their distinct acyl residues formed by consiculic acid and its derivatives. This discovery broadens the scope of naturally occurring chemical compounds for potential therapeutic and pharmacological studies (Jenett-Siems et al., 1998).

Extracellular Vesicles in Biomedical Research

While not directly related to consiculine, recent advancements in the study of urinary extracellular vesicles (uEVs) highlight the potential of natural compounds in biomedical research. These vesicles are instrumental in reflecting molecular processes and physiological conditions, providing insights for developing innovative diagnostic and therapeutic methods (Erdbrügger et al., 2021).

Production and Use of Inulin

Another tangent to consiculine research is the exploration of inulin, a natural compound with therapeutic properties. The study discusses the legal mechanisms and technological methods for producing inulin, emphasizing its role in functional food production and medical applications (Botsyurko et al., 2022).

Polygenic Risk Score Software

In the broader context of genetic research, software like PRSice-2 facilitates large-scale data analyses, including the assessment of genetic predispositions potentially influenced by compounds like consiculine. Such tools are crucial for advancing personalized medicine and understanding the genetic implications of various substances (Choi & O’Reilly, 2019).

Botulinum Neurotoxins and Therapeutic Proteins

Research on Botulinum neurotoxins (BoNTs) provides insights into the therapeutic applications of potent biological compounds. BoNTs, like consiculine, are an example of substances used for various medical purposes due to their specific physiological effects (Chen, 2012).

Clinical Research in Blood Glucose Monitoring

The field of clinical research, including studies on blood glucose monitoring, parallels the potential clinical applications of consiculine. Understanding how biological compounds affect physiological parameters is essential for developing effective treatments (Klonoff et al., 2008).

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (1R,6R)-1,6-dihydroxy-3-(3-methylbut-2-enyl)-4-oxocyclohex-2-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5/c1-12(2)4-5-13-11-20(25,18(23)10-17(13)22)19(24)26-16-8-14-6-7-15(9-16)21(14)3/h4,11,14-16,18,23,25H,5-10H2,1-3H3/t14?,15?,16?,18-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZLEIVXMIJPPH-JETMDNNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(C(CC1=O)O)(C(=O)OC2CC3CCC(C2)N3C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C[C@@]([C@@H](CC1=O)O)(C(=O)OC2CC3CCC(C2)N3C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) (1R,6R)-1,6-dihydroxy-3-(3-methylbut-2-enyl)-4-oxocyclohex-2-ene-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Jenett-Siems, P Mann, M Kaloga, K Siems… - Phytochemistry, 1998 - Elsevier
… mauritanicus afforded two new tropan-3α-ol esters named consiculine and consabatine and the known base merresectine B (3). The acyl residues of the … We have named 1 consiculine. …
Number of citations: 18 www.sciencedirect.com
S Afewerki, JX Wang, WW Liao, A Córdova - The alkaloids: Chemistry and …, 2019 - Elsevier
Tropanes are an important class of alkaloid natural products that are found in plants all over the world. These compounds can exhibit significant biological activity and are among the …
Number of citations: 31 www.sciencedirect.com
R De Simone, L Margarucci… - …, 2008 - pharmacologyonline.silae.it
… contain consiculine (68), a tropan-3α-ol esters, and merresectine B (69), while roots of C. sabatius Viv. ssp. mauritanicus contain consiculine (68) and consabatine (2’-deoxyconsiculine) …
Number of citations: 33 pharmacologyonline.silae.it
E Eich - 2008 - books.google.com
1. 1 Philosophy and Aims of this Book 1. 1. 1 The Large Solanales Families as a Topic Solanales are from the Mid-Cretaceous (stem node age: 106 my; crown node age: 100 my)(…
Number of citations: 288 books.google.com
K Jenett‐Siems, P Mann, M Kaloga, K Siems… - …, 1999 - Wiley Online Library
Number of citations: 0

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